molecular formula C10H14N2O3 B2991690 ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate CAS No. 959312-57-3

ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate

Cat. No.: B2991690
CAS No.: 959312-57-3
M. Wt: 210.233
InChI Key: CZWRZJMYVBZWSZ-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate is a β-keto ester derivative featuring a 1,3-dimethylpyrazole moiety. The 3-oxopropanoate ester group enables keto-enol tautomerism, influencing reactivity in cyclization and nucleophilic addition reactions.

Properties

IUPAC Name

ethyl 3-(2,5-dimethylpyrazol-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)11-12(8)3/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWRZJMYVBZWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=NN1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3,5-dimethylpyrazole under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Based Esters

A key distinction among analogs lies in the substituents on the pyrazole ring and the β-keto ester moiety:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Conditions Yield
This compound C₁₀H₁₄N₂O₃ 210.23 1,3-dimethylpyrazole Not explicitly described
Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate C₁₀H₁₂F₂N₂O₃ 246.21 3-difluoromethyl, 1-methyl Similar esterification/condensation
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (Compound 53) C₁₃H₁₆O₃ 220.27 3,5-dimethylphenyl AcOH reflux (5.5 hrs) 42%
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) C₁₀H₁₂N₂O₂S 224.28 Thiophene diamine 1,4-dioxane, triethylamine, reflux

Key Observations :

  • Substituent Effects: The 1,3-dimethylpyrazole group in the target compound enhances steric bulk and lipophilicity compared to the 3-difluoromethyl analog, which introduces electron-withdrawing effects . Aromatic vs. Phenyl-substituted analogs (e.g., Compound 53) exhibit higher molecular weights and may prioritize aromatic interactions in biological systems .

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (MW 210.23) is lighter than its difluoromethyl analog (MW 246.21) and phenyl-substituted derivatives (e.g., MW 220.27 for Compound 53), suggesting differences in solubility and crystallinity.
  • Boiling Points : Data gaps exist for boiling points, but the presence of fluorine or aromatic rings likely elevates boiling points compared to the target compound.

Biological Activity

Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate, a compound with the CAS Number 959312-57-3, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family of compounds, which are known for their diverse biological activities. The molecular formula is C₁₀H₁₄N₂O₃, and it features a pyrazole ring that contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of 1,3-dimethylpyrazole with appropriate acylating agents. The compound is primarily used for research purposes and is not approved for pharmaceutical use in humans .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, a study evaluated novel derivatives based on 3,5-dimethyl-1H-pyrazole and found promising cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The most active derivative exhibited IC50 values of 5.35 μM and 8.74 μM against these cell lines, respectively .

CompoundCell LineIC50 (μM)
This compoundHepG2TBD
This compoundA549TBD
Reference Drug (Cisplatin)HepG23.78
Reference Drug (Cisplatin)A5496.39

This table illustrates the comparative efficacy of this compound against established antitumor agents.

The mechanism by which pyrazole derivatives exert their antitumor effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways related to cell proliferation. Research indicates that these compounds can modulate the expression of genes involved in apoptosis and cell cycle regulation .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving normal lung fibroblast (MRC-5) cells, certain pyrazole derivatives demonstrated low toxicity levels, indicating a potential therapeutic window for further development .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Case Study on Anticancer Properties : A study synthesized various pyrazole derivatives and tested them against multiple cancer cell lines. The results indicated significant anticancer activity in several compounds, suggesting that modifications to the pyrazole structure could enhance efficacy .
  • Evaluation of Toxicity Profiles : Another investigation focused on the safety profiles of these compounds in vitro. The results showed that while some derivatives were highly effective against cancer cells, they exhibited minimal toxicity towards normal cells .

Q & A

Q. How does the compound interact with biological macromolecules in computational docking studies?

  • In silico modeling :
  • Targets : Enzymes with hydrophobic active sites (e.g., cyclooxygenase-2).
  • Docking software : AutoDock Vina. Key interactions:
  • Pyrazole’s methyl groups with nonpolar residues (e.g., Val349).
  • Keto oxygen forms hydrogen bonds with Ser530 .

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